molecular formula C16H22N2O2 B2362572 2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 332045-51-9

2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2362572
CAS No.: 332045-51-9
M. Wt: 274.364
InChI Key: STUXGHBBVDQONL-UHFFFAOYSA-N
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Description

2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered attention due to its potential pharmacological properties. This compound belongs to the class of 4H-chromenes, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multicomponent reaction (MCR). One common method is the one-pot condensation of an aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst. For example, the reaction can be carried out in ethanol with calcium carbonate as a catalyst . The reaction conditions are generally mild, and the process is efficient, yielding the desired product in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of environmentally friendly catalysts and solvents, such as amine-functionalized silica magnetic nanoparticles, has been explored to enhance the efficiency and sustainability of the process . These methods not only improve yield but also reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-cyclohexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its unique hexyl side chain, which may influence its biological activity and pharmacokinetic properties. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a valuable compound for further research .

Properties

IUPAC Name

2-amino-4-hexyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-3-4-5-7-11-12(10-17)16(18)20-14-9-6-8-13(19)15(11)14/h11H,2-9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUXGHBBVDQONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(=C(OC2=C1C(=O)CCC2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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